molecular formula C11H14O3 B15220092 3-Hydroxy-3-(m-tolyl)butanoic acid

3-Hydroxy-3-(m-tolyl)butanoic acid

Cat. No.: B15220092
M. Wt: 194.23 g/mol
InChI Key: DCLDVLRYRJGDNM-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(m-tolyl)butanoic acid is a β-hydroxy acid characterized by a butanoic acid backbone substituted with a hydroxyl group and a meta-tolyl (3-methylphenyl) group at the third carbon.

Properties

IUPAC Name

3-hydroxy-3-(3-methylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-4-3-5-9(6-8)11(2,14)7-10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLDVLRYRJGDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(m-tolyl)butanoic acid can be achieved through several methods. One common approach involves the aldol condensation reaction between m-tolualdehyde and ethyl acetoacetate, followed by hydrolysis and decarboxylation. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(m-tolyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 3-Oxo-3-(m-tolyl)butanoic acid.

    Reduction: this compound (regeneration).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-3-(m-tolyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(m-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The m-tolyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Substituted Analogs

3-Methyl-3-(4-methylphenyl)butanoic acid
  • Structure : Differs by the position of the methyl group on the phenyl ring (para vs. meta).
  • Applications : Similar aryl-substituted β-hydroxy acids are intermediates in pharmaceutical synthesis .
3-Hydroxy-3-(4-diphenylyl)butanoic acid (Compound 1 in )
  • Structure : Replaces the m-tolyl group with a 4-diphenylyl (biphenyl) group.
  • Impact : The biphenyl group increases molecular weight (C₁₆H₁₆O₃ vs. C₁₁H₁₄O₃) and hydrophobicity, likely reducing aqueous solubility. Such bulky substituents are common in drug candidates targeting lipophilic environments .
4,4,4-Trifluoro-2-(3-methylphenyl)butanoic acid
  • Structure : Features a trifluoromethyl group at the fourth carbon and a 3-methylphenyl group at the second carbon.
  • Impact: The electron-withdrawing trifluoromethyl group significantly increases acidity (pKa ~2–3) compared to the hydroxyl group in 3-hydroxy-3-(m-tolyl)butanoic acid (pKa ~4–5). This enhances reactivity in esterification or amidation reactions .

Aliphatic Substituted Analogs

3-Hydroxy-3-methylbutanoic Acid
  • Structure : Lacks the aryl group, with a methyl group instead of m-tolyl at the third carbon.
  • Impact: The absence of the aromatic ring reduces molecular weight (C₅H₁₀O₃ vs. C₁₁H₁₄O₃) and increases polarity, improving water solubility. This compound is a known metabolite involved in ketogenesis and fatty acid synthesis .
3-Hydroxy-2-methylbutanoic Acid (CAS 473-86-9)
  • Structure : Methyl group at the second carbon and hydroxyl at the third.
  • Impact : The shifted substituents alter stereochemistry and hydrogen-bonding capacity. This compound is a chiral building block in enantioselective synthesis .

Ester Derivatives

Ethyl 3-hydroxy-3-methylbutanoate
  • Structure: Esterified form of 3-hydroxy-3-methylbutanoic acid.
  • Impact : The ethyl ester group increases volatility (lower boiling point) and reduces acidity (pKa ~8–9 vs. ~4–5 for the acid). Esters are often used in fragrances or as prodrugs to enhance bioavailability .

Key Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Evidence Source
This compound C₁₁H₁₄O₃ 194.23 g/mol -OH, 3-methylphenyl Moderate acidity, lipophilic Inferred
3-Methyl-3-(4-methylphenyl)butanoic acid C₁₂H₁₆O₂ 192.25 g/mol -CH₃, 4-methylphenyl Higher steric hindrance
3-Hydroxy-3-(4-diphenylyl)butanoic acid C₁₆H₁₆O₃ 256.30 g/mol -OH, biphenyl Low solubility, high hydrophobicity
3-Hydroxy-3-methylbutanoic acid C₅H₁₀O₃ 118.13 g/mol -OH, -CH₃ Water-soluble, metabolic intermediate
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₄O₃ 146.18 g/mol Ethyl ester, -OH, -CH₃ Volatile, ester prodrug candidate

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